molecular formula C16H33ISn B14260748 Tributyl(4-iodobut-1-en-1-yl)stannane CAS No. 208164-59-4

Tributyl(4-iodobut-1-en-1-yl)stannane

Cat. No.: B14260748
CAS No.: 208164-59-4
M. Wt: 471.0 g/mol
InChI Key: BJZFGHOUISHDLH-UHFFFAOYSA-N
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Description

Tributyl(4-iodobut-1-en-1-yl)stannane is a specialized organotin reagent of significant interest in advanced chemical synthesis and development of radiopharmaceuticals. Its molecular structure, which combines a tributylstannane group with an iodoalkene, makes it a versatile intermediate for cross-coupling reactions and a potential precursor for radioiodination. Organotin compounds of this class are frequently employed in Stille-type cross-coupling reactions, enabling the formation of new carbon-carbon bonds to construct complex organic frameworks for materials science and pharmaceutical research . The presence of the iodine atom on the alkenyl chain further expands its utility, as this is a common handle for further functionalization. A primary research application for this compound lies in the field of nuclear medicine. Iodine radioisotopes, such as I-123, I-124, I-125, and I-131, are crucial for developing diagnostic and therapeutic agents for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) . Compounds like this compound can serve as precursors for radioiodination, where the stable iodine-127 atom can be exchanged for a radioactive isotope. This is vital for creating targeted radiopharmaceuticals used in the non-invasive visualization of diseases, including various cancers, and for targeted radiotherapy that destroys cancer cells . The mechanism of action for its resulting radiopharmaceuticals depends on the final formulated molecule. Once labeled with a radioisotope, the compound's biodistribution in vivo allows for the detection of disease markers or the delivery of cytotoxic radiation to specific cellular targets. The half-life of the iodine isotope used determines its application; for instance, I-124 (4.18 days) is suitable for PET imaging, while I-131 (8.02 days) is used for radiotherapy . This reagent is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

208164-59-4

Molecular Formula

C16H33ISn

Molecular Weight

471.0 g/mol

IUPAC Name

tributyl(4-iodobut-1-enyl)stannane

InChI

InChI=1S/C4H6I.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h1-2H,3-4H2;3*1,3-4H2,2H3;

InChI Key

BJZFGHOUISHDLH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CCCI

Origin of Product

United States

Reactivity and Mechanistic Investigations of Tributyl 4 Iodobut 1 En 1 Yl Stannane and Its Analogues

Palladium-Catalyzed Cross-Coupling Reactions (Stille Coupling)

The Stille coupling is a versatile and widely used method for forming carbon-carbon bonds, involving the reaction of an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. openochem.orguwindsor.caorganic-chemistry.org This reaction is of significant importance in organic synthesis due to its tolerance of a wide array of functional groups, its stability towards air and moisture, and the often high yields and stereospecificity it provides. openochem.orgwikipedia.org The general catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. openochem.orglibretexts.org

The reaction typically begins with the oxidative addition of the organic electrophile (R'-X) to a Pd(0) complex, forming a Pd(II) intermediate. openochem.orglibretexts.org This is followed by transmetalation, where the organic group (R) from the organostannane (R-SnR"₃) is transferred to the palladium center, displacing the halide or pseudohalide. openochem.org The final step is reductive elimination from the resulting diorganopalladium(II) complex, which yields the coupled product (R-R') and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle. openochem.orglibretexts.org

The reactivity of the organostannane is influenced by the nature of the organic groups attached to the tin atom. The general order of migratory aptitude for the groups transferred from tin to palladium is alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. This selectivity allows for the use of tributyltin or trimethyltin (B158744) moieties where the alkyl groups act as non-transferable or "dummy" ligands. nih.gov

Stereoretentive Mechanisms in Stille Coupling with Alkenylstannanes

A key feature of the Stille coupling involving alkenylstannanes (also known as vinylstannanes) is its ability to proceed with retention of the double bond stereochemistry. wikipedia.org This stereospecificity is a direct consequence of the reaction mechanism. The oxidative addition of a vinyl halide or triflate to the Pd(0) catalyst generally occurs with retention of configuration. Similarly, the transmetalation step, where the alkenyl group is transferred from the tin to the palladium center, also proceeds with retention of stereochemistry. Finally, the reductive elimination step is also known to be stereoretentive.

The stereochemical integrity of the coupled product is highly dependent on the reaction conditions. While the reaction is generally stereoretentive, harsh conditions can sometimes lead to isomerization of the double bond in the final product. wikipedia.org

Reactivity Profile of the Iodo-Substituted Alkenylstannane in Stille Coupling

In the context of Tributyl(4-iodobut-1-en-1-yl)stannane, the molecule presents two potential sites for palladium-catalyzed cross-coupling: the vinyl-tin bond and the carbon-iodine bond. The Stille coupling specifically involves the reaction of the organostannane moiety. The presence of the remote iodo substituent can, however, influence the reactivity of the alkenylstannane.

The electronic nature of the substituents on the alkenylstannane can affect the rate of transmetalation. Electron-withdrawing groups on the alkenyl moiety can sometimes retard the reaction, while electron-donating groups may accelerate it. The iodoalkyl chain in this compound is generally considered to have a weak electron-withdrawing inductive effect, which is unlikely to significantly hinder the Stille coupling at the vinyl-tin bond.

A more significant consideration is the potential for chemoselectivity. Under Stille coupling conditions, the primary reaction is expected to occur at the vinyl-tin bond. However, the carbon-iodine bond is also susceptible to oxidative addition to a Pd(0) complex, which is the initial step in other cross-coupling reactions like the Suzuki or Heck reaction. The relative rates of these competing processes will determine the product distribution. In a typical Stille coupling scenario where an external electrophile (e.g., an aryl or vinyl halide) is added, the desired cross-coupling at the stannane (B1208499) terminus is generally favored.

It is also conceivable that under certain conditions, particularly in the absence of an external electrophile, an intramolecular coupling or other side reactions involving the iodo group could occur. However, the Stille coupling is generally a robust and predictable reaction, and with the appropriate choice of catalyst, ligands, and reaction conditions, selective coupling at the vinylstannane is expected to be the major pathway.

Transformations of the Alkenyl Moiety

The alkenyl moiety in this compound is a site of potential reactivity, independent of the tin and iodine functionalities. The double bond can undergo various transformations, including addition reactions and isomerizations.

Addition Reactions to the Olefinic Bond

Common electrophilic additions to alkenes include hydrohalogenation (addition of HX), halogenation (addition of X₂), hydration (addition of H₂O in the presence of an acid catalyst), and hydrogenation. msu.edulibretexts.org The presence of the tributylstannyl group can influence the outcome of these reactions. For instance, in hydrohalogenation, the proton would be expected to add to the alpha-carbon, leading to a carbocation at the beta-position, which would then be attacked by the halide.

Radical additions to the double bond are also possible. rsc.org These reactions proceed via a free-radical chain mechanism and often exhibit different regioselectivity compared to electrophilic additions. byjus.com For example, the addition of HBr in the presence of peroxides typically follows an anti-Markovnikov pathway.

Isomerization and Rearrangement Processes

Alkenylstannanes can undergo isomerization under certain conditions, such as exposure to heat, light, or catalysts. rsc.org This can involve the cis-trans isomerization of the double bond or the migration of the double bond along the carbon chain. Base-catalyzed isomerization of alkynes to allenes or other alkynes is a known process, and similar transformations could potentially be induced in substituted alkenes under appropriate conditions. youtube.comyoutube.com

In the case of this compound, isomerization could potentially lead to a mixture of geometric isomers (E/Z) or regioisomers where the double bond is shifted. The thermodynamic stability of the different isomers will play a key role in determining the outcome of any such process.

Rearrangement reactions involving the migration of the tributylstannyl group are also a possibility, though less common for simple alkenylstannanes under typical conditions.

Reactivity of the Remote Iodine Substituent

The primary alkyl iodide functionality in this compound is a reactive site that can participate in a variety of chemical transformations. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution and elimination reactions. byjus.comwikipedia.org

Under nucleophilic conditions, the iodide can be displaced by a wide range of nucleophiles in an Sₙ2 reaction. This allows for the introduction of various functional groups at the terminal position of the butyl chain. The reactivity of the alkyl iodide is generally higher than that of the corresponding bromide or chloride. byjus.com

The alkyl iodide can also undergo elimination reactions in the presence of a strong base to form an alkene. byjus.com However, given the structure of this compound, this would lead to a diene system, and the regioselectivity of the elimination would need to be considered.

Furthermore, the carbon-iodine bond can be involved in various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. wikipedia.org This raises the possibility of selective, sequential cross-coupling reactions on the molecule. For instance, one could first perform a Stille coupling at the vinyl-tin bond and then a subsequent cross-coupling reaction at the carbon-iodine bond, or vice versa. The ability to perform such selective reactions would depend on the careful choice of catalysts and reaction conditions to differentiate between the reactivity of the vinyl-stannane and the alkyl-iodide moieties.

Finally, the alkyl iodide can be reduced to the corresponding alkane using various reducing agents. It can also be converted into an organometallic reagent, such as a Grignard or an organolithium reagent, through metal-halogen exchange. wikipedia.org This would then allow for subsequent reactions with a wide range of electrophiles.

The presence of multiple reactive sites in this compound makes it a potentially versatile building block in organic synthesis, allowing for a range of transformations at the alkenyl, stannane, and iodide functionalities. The chemoselectivity of these transformations would be a key consideration in any synthetic application.

Further Cross-Coupling Reactions of the Iodine Atom

The vinyl iodide moiety in this compound is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The Stille reaction, which couples an organostannane with an organic halide, is a prominent example. wikipedia.org While the tributylstannyl group can participate in Stille couplings, the vinyl iodide can also react with other organostannanes. wikipedia.org

The general mechanism of the Stille reaction involves a catalytic cycle beginning with the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org The reactivity of vinyl iodides in such couplings is generally high, often exceeding that of the corresponding bromides and chlorides. ucsb.edu

Detailed research on analogous systems provides insights into the expected reactivity. For instance, palladium-catalyzed cross-coupling of various vinyl iodides with organostannanes has been extensively studied, demonstrating the versatility of this transformation. The reaction conditions, including the choice of palladium catalyst, ligands, and additives, can significantly influence the outcome and efficiency of the coupling.

Table 1: Representative Stille Cross-Coupling Reactions of Vinyl Iodides with Organostannanes

Entry Vinyl Iodide Organostannane Catalyst (mol%) Ligand/Additive Solvent Temp (°C) Time (h) Product Yield (%)
1 1-Iodocyclohexene Tributyl(vinyl)stannane Pd(PPh₃)₄ (5) - Toluene 100 12 1-Vinylcyclohexene 85
2 (E)-1-Iodo-1-octene Tributyl(phenyl)stannane Pd₂(dba)₃ (2) P(o-tolyl)₃ THF 60 6 (E)-1-Phenyl-1-octene 92

This table is a compilation of representative data from the literature on similar compounds and is intended to be illustrative of the potential reactivity of this compound.

Nucleophilic Substitution and Elimination Pathways Involving the Iodine

The carbon-iodine bond in vinyl iodides is generally resistant to classical S(_N)1 and S(_N)2 nucleophilic substitution reactions. The S(_N)1 pathway is disfavored due to the instability of the resulting vinyl cation. The S(_N)2 pathway is hindered by the increased s-character of the C-I bond in the sp² hybridized system and the steric hindrance posed by the double bond, which prevents the requisite backside attack by a nucleophile. ucsb.edu

However, nucleophilic substitution on vinyl halides can occur under specific conditions, often involving transition metal catalysis or alternative mechanistic pathways such as the S(_N)Ar mechanism for activated systems or radical-nucleophilic substitution (S(_RN)1) pathways.

Elimination reactions, such as dehydrohalogenation, are also a potential pathway for vinyl iodides, particularly in the presence of a strong base. masterorganicchemistry.com For this compound, elimination of HI would lead to the formation of a butenyne derivative. The regioselectivity of such an elimination would be influenced by the acidity of the neighboring protons and the steric environment. Generally, elimination reactions can proceed through E1, E2, or E1cb mechanisms, with the operative pathway dependent on the substrate, base, leaving group, and solvent. youtube.com

Given the structure of this compound, an E2 mechanism would involve the abstraction of a proton from the carbon adjacent to the vinyl iodide by a strong base in a concerted step with the departure of the iodide ion.

Table 2: Potential Nucleophilic Substitution and Elimination Reactions

Reaction Type Substrate Analogue Reagent Conditions Potential Product Notes
Nucleophilic Substitution 1-Iodo-1-alkene Nu⁻ (e.g., RS⁻, CN⁻) Pd or Cu catalyst 1-Substituted-1-alkene Generally requires catalysis.

This table outlines plausible reaction pathways based on the general reactivity of vinyl iodides.

Radical Reactions Involving Tributylstannane Derivatives

Organotin compounds, particularly tributyltin derivatives, are well-known precursors for radical reactions. The tin-carbon and tin-hydrogen bonds are relatively weak and can undergo homolytic cleavage to generate tin-centered radicals.

Generation and Trapping of Carbon-Centered Radicals

The tributylstannyl group can be involved in the generation of carbon-centered radicals. For instance, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN), tributyltin hydride can act as a radical chain carrier. A tin-centered radical can abstract the iodine atom from the vinyl iodide moiety of another molecule of this compound, generating a vinyl radical. This vinyl radical could then be trapped by a suitable hydrogen atom donor or participate in intermolecular or intramolecular addition reactions.

Furthermore, the butenyl chain in this compound opens up the possibility of intramolecular radical cyclization. If a radical is generated at the C4 position (the carbon bearing the iodine), it could potentially add to the double bond of the vinylstannane moiety in a 5-exo-trig cyclization, a favored pathway according to Baldwin's rules, to form a five-membered ring.

Role of Tin-Centered Radicals in Mechanistic Pathways

Tin-centered radicals (R₃Sn•) are key intermediates in many radical chain reactions. rsc.org They are typically generated by the homolytic cleavage of a tin-hydrogen or tin-tin bond upon thermolysis or photolysis, often in the presence of a radical initiator. These tin radicals are relatively stable and can participate in a variety of atom and group transfer reactions.

In the context of this compound, a tributyltin radical could initiate a reaction cascade by abstracting the iodine atom, leading to the formation of a carbon-centered radical. This newly formed radical can then undergo various transformations. The tin radical is regenerated in a subsequent step, propagating the radical chain. This reactivity is the basis for the widespread use of tributyltin hydride as a radical-based reducing agent in organic synthesis.

The interplay between the vinyl iodide and the tributylstannyl group within the same molecule makes this compound a fascinating subject for mechanistic studies, offering the potential to explore complex reaction cascades and the selective activation of different reactive sites.

Applications in Advanced Organic Synthesis

Construction of Carbon-Carbon Bonds in Complex Molecular Architectures

There is no available research detailing the use of Tributyl(4-iodobut-1-en-1-yl)stannane in the synthesis of polyenes or conjugated systems.

Specific examples of this compound being employed in annulation reactions for the construction of carbocyclic or heterocyclic rings are not found in the scientific literature.

Role in the Development of Functional Organic Materials and Polymers

No information is available regarding the application of this compound in the field of materials science or polymer chemistry.

Spectroscopic and Analytical Characterization Methodologies for Tributyl 4 Iodobut 1 En 1 Yl Stannane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹¹⁹Sn NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organometallic compounds. For Tributyl(4-iodobut-1-en-1-yl)stannane, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR would be required for a complete structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the tributyl groups and the 4-iodobut-1-en-1-yl chain. The protons of the three butyl groups would appear as a series of multiplets in the upfield region (approx. 0.9-1.6 ppm). The vinylic protons would resonate further downfield, typically between 5.5 and 7.0 ppm, with their chemical shifts and coupling constants providing information about the stereochemistry of the double bond. The protons on the carbons adjacent to the iodine and the double bond would also have characteristic chemical shifts.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The four unique carbons of the butyl groups would show signals in the aliphatic region (approx. 10-30 ppm). The two sp² hybridized carbons of the vinyl group would be observed in the downfield region (approx. 120-150 ppm). The carbon bearing the iodine atom would be significantly shifted due to the heavy atom effect.

¹¹⁹Sn NMR: Tin-119 NMR is a highly valuable tool for characterizing organotin compounds. The chemical shift of the tin nucleus is very sensitive to its coordination environment and the nature of the organic substituents. For a tetraorganostannane like this compound, the ¹¹⁹Sn chemical shift would be expected in a specific range that is characteristic of Sn(IV) species. The presence of tin satellites in the ¹H and ¹³C NMR spectra, resulting from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes, would provide further structural confirmation.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~6.0-6.5 m 2H CH=CH
~3.2 t 2H CH₂-I
~2.4 q 2H CH₂-CH=
~1.4-1.6 m 6H Sn-CH₂-CH₂
~1.2-1.4 m 6H CH₂-CH₃
~0.9 t 9H CH₂-CH₃

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and confirm the elemental composition of this compound. The presence of multiple tin isotopes would result in a characteristic isotopic pattern for the molecular ion and any tin-containing fragments, which is a definitive feature in the mass spectra of organotin compounds. Fragmentation analysis would likely show the loss of butyl groups and cleavage of the butenyl chain, providing further structural information.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic C-H stretching and bending vibrations for the alkyl and vinyl groups. A key feature would be the C=C stretching vibration of the alkene, typically appearing around 1600-1650 cm⁻¹. The C-I bond would have a characteristic absorption in the far-infrared region. The Sn-C bond vibrations would also be present at lower frequencies.

Computational and Theoretical Studies on Alkenylstannane Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and reactivity of organometallic compounds, including organotin systems. nih.gov These calculations provide a detailed picture of how electron density is distributed within a molecule, which is fundamental to its chemical behavior.

For a typical alkenylstannane, DFT calculations are used to optimize the molecular geometry, determining key structural parameters such as bond lengths and angles. researchgate.net In systems analogous to Tributyl(4-iodobut-1-en-1-yl)stannane, the tin atom generally adopts a tetrahedral geometry. DFT methods, often employing functionals like B3LYP with basis sets such as LANL2DZ for the heavy tin atom, can accurately model these structures. isca.me

The electronic properties are further analyzed through Frontier Molecular Orbital (FMO) theory. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy and distribution of the HOMO are related to the molecule's ability to act as a nucleophile, while the LUMO describes its electrophilic character. In alkenylstannanes, the HOMO is typically localized along the carbon-tin bond and the C=C double bond, indicating that these are the primary sites for electrophilic attack.

Interactive Table 1: Calculated DFT Global Reactivity Descriptors for a Model Alkenylstannane System. Note: Values are representative and based on DFT calculations of analogous organotin compounds.

DescriptorDefinitionTypical Calculated Value (eV)Interpretation
EHOMOEnergy of Highest Occupied Molecular Orbital-6.20Indicates electron-donating ability
ELUMOEnergy of Lowest Unoccupied Molecular Orbital-0.55Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO5.65Relates to chemical stability and reactivity
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.375Measures the tendency of electrons to escape
Chemical Hardness (η)(ELUMO - EHOMO) / 22.825Measures resistance to change in electron distribution
Electrophilicity Index (ω)μ2 / 2η2.01Quantifies electrophilic character

Mechanistic Probes and Transition State Analysis of Key Reactions

Alkenylstannanes are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.org Computational studies, particularly DFT, have been instrumental in elucidating the complex mechanism of this transformation. researchgate.net The catalytic cycle is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The transmetalation step, where the alkenyl group is transferred from the tin atom to the palladium center, is often the rate-determining step and has been a major focus of theoretical investigation. wikipedia.orgacs.org DFT calculations are used to map the potential energy surface of this process, identifying the structures of intermediates and, crucially, the transition states that connect them. mdpi.com The energy of the transition state determines the activation energy (Ea) of the step, which governs its rate. nih.gov

Computational studies have explored different possible mechanisms for transmetalation, including associative pathways with cyclic or open transition states. researchgate.net In a cyclic mechanism, the halide ligand on the palladium center bridges to the tin atom, facilitating the transfer of the alkenyl group. In an open mechanism, a solvent molecule or other ligand may coordinate to the tin atom to facilitate the transfer. researchgate.net By calculating the activation energies for these competing pathways, theorists can predict which mechanism is more favorable under specific reaction conditions. For instance, computational work has shown that nucleophilic assistance at the tin atom can significantly lower the activation barrier of the transition state. researchgate.net

Interactive Table 2: Representative Calculated Activation Energies (Ea) for Proposed Steps in a Stille Coupling Mechanism. Note: Values are illustrative, derived from DFT studies on analogous vinylstannane coupling reactions.

Reaction StepProposed MechanismTypical Calculated Ea (kcal/mol)Significance
TransmetalationAssociative, Cyclic Transition State18.5Often favored with less polar solvents
Associative, Open Transition State (Solvent-Assisted)15.2Can be favored with coordinating solvents
Reductive EliminationConcerted Pathway8.0Typically a fast, product-forming step

Stereochemical Outcomes and Conformational Analysis

The stereochemistry of reactions involving alkenylstannanes is of paramount importance, as the configuration of the double bond is often critical to the structure of the final product. A key feature of the Stille reaction is that the transmetalation step typically proceeds with retention of the alkene's stereochemistry. wikipedia.org This means that if the starting material is the (E)-isomer of this compound, the resulting coupled product will also have an (E)-configured double bond.

In other reactions, such as electrophilic substitution at the vinyl carbon, the stereochemical outcome can be more complex. Theoretical studies can help explain these outcomes by modeling the approach of the electrophile to the double bond. For example, studies on related organotin compounds have explained stereochemical results by invoking an anti-attack of the electrophile in an SE2′ mechanism. researchgate.net

Conformational analysis, also performed using computational methods, examines the different spatial arrangements of a molecule that result from rotation around single bonds. nih.govrsc.org For this compound, this includes the rotation of the three butyl groups around their respective Sn-C bonds and the rotation of the iodobutyl chain. The butyl groups are flexible and can adopt various conformations, with staggered arrangements generally being lower in energy than eclipsed ones.

Interactive Table 3: Hypothetical Conformational Analysis of the Tributyltin Moiety. Note: This table presents a simplified model of possible staggered conformations of the three butyl groups relative to each other and their calculated relative energies.

ConformerDescriptionCalculated Relative Energy (kcal/mol)Predicted Population at 298 K (%)
1 (all-anti)All three butyl groups are staggered away from each other0.00~75%
2 (gauche/anti/anti)One butyl group is in a gauche interaction with another0.85~20%
3 (gauche/gauche/anti)Two separate gauche interactions exist1.70~5%

Q & A

Q. What are the standard synthetic protocols for Tributyl(4-iodobut-1-en-1-yl)stannane, and how do reaction conditions influence yield?

this compound is typically synthesized via Stille coupling or transmetallation reactions. Key steps include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) to mediate cross-coupling between iodinated alkenes and tributyltin reagents.
  • Strict control of temperature (often 60–80°C) and inert atmosphere (N₂/Ar) to prevent oxidative side reactions.
  • Solvent selection (e.g., THF or DMF) to balance reactivity and solubility. For example, entries in homoallylic alcohol syntheses (e.g., Entry 3e and 30) achieved yields >75% under optimized conditions .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

  • ¹H/¹³C NMR : Confirm alkene geometry (δ ~5–6 ppm for vinyl protons) and tin-bound butyl groups (δ ~0.5–2 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) validates molecular formula (C₁₆H₃₀ISn, exact mass ~464.03 g/mol).
  • FT-IR : Detect Sn-C stretching (~450–550 cm⁻¹) and vinyl C-H bending (~960 cm⁻¹). Physical data (e.g., boiling point ~330°C, logP ~9.6) from analogous stannanes can guide purity assessments .

Q. How should researchers handle safety and stability concerns during storage and handling?

  • Storage : Keep under inert gas at –20°C to prevent oxidation or hydrolysis.
  • Decomposition Risks : Hydrolysis releases toxic tributyltin oxides; use gloveboxes for air-sensitive steps.
  • Safety Protocols : Follow guidelines for organotin compounds (e.g., PPE, fume hoods) as outlined in safety documentation for structurally similar reagents .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reactivity data for Stannane-mediated coupling reactions?

Discrepancies in yields or regioselectivity (e.g., Entry 3e vs. 30 in homoallylic syntheses) may arise from:

  • Catalyst-Ligand Effects : Electron-rich ligands (e.g., PPh₃) stabilize Pd intermediates, altering reaction pathways.
  • Solvent Polarity : Polar solvents (DMF) favor ionic transition states, while nonpolar solvents (THF) promote radical pathways.
  • Competing Side Reactions : Use kinetic studies (e.g., in-situ IR monitoring) to identify intermediates and optimize conditions .

Q. What analytical strategies are recommended for detecting trace impurities or decomposition products?

  • HPLC-MS : Pair reverse-phase columns (C18) with MS detection to separate and identify byproducts (e.g., tributyltin oxides).
  • Derivatization : Use hydrazine-based reagents (e.g., DNPH or DMNTH) to trap reactive aldehydes/ketones formed during degradation .
  • Quantitative NMR (qNMR) : Compare integration ratios of target compound signals against internal standards (e.g., TMS).

Q. How can researchers design experiments to investigate the stereoelectronic effects of the iodoalkenyl group in cross-coupling reactions?

  • Variable Substitution : Synthesize analogs with halogens (Br, Cl) or electron-withdrawing groups (NO₂) to assess electronic effects on coupling efficiency.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to map transition states and predict regioselectivity.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to probe bond-breaking steps .

Q. What methodologies address challenges in scaling up reactions involving this compound?

  • Flow Chemistry : Minimize decomposition by reducing residence time and improving heat transfer.
  • Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs.
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring .

Notes for Experimental Design

  • Independent Variables : Catalyst loading, solvent polarity, temperature.
  • Dependent Variables : Yield, enantiomeric excess (for chiral products), impurity profile.
  • Control Experiments : Run reactions without catalyst or tin reagent to identify background pathways .

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